Product packaging for KA2237(Cat. No.:)

KA2237

Cat. No.: B1574637
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

KA2237 is a uniquely selective, orally-active small molecule inhibitor of phosphoinositide 3-kinase (PI3K), specifically targeting the p110β and p110δ isoforms . This dual-selective profile combines a direct anti-tumor effect with an immunotherapeutic action, offering a targeted approach for oncology research . The compound was designed to exhibit extremely high specificity within the human kinome, minimizing off-target effects and potentially reducing the mechanism-related toxicities associated with inhibiting other PI3K isoforms, such as p110α . Its mechanism involves disrupting the PI3K/AKT/mTOR signaling pathway, which is a master regulator of cell growth, survival, and metabolism, and is frequently dysregulated in cancer . Preclinical data demonstrates that this compound exhibits potent in vitro growth inhibition in a spectrum of hematological tumor cell lines, including Mantle Cell Lymphoma (MCL) and PTEN-null Germinal Center B-cell-like Diffuse Large B-Cell Lymphoma (GCB-DLBCL) . Research indicates it has potential application in treating BTK inhibitor-resistant hematologic malignancies . A Phase I clinical study has been initiated to evaluate the safety and efficacy of this compound in patients with relapsed, treatment-resistant B-cell lymphoma . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KA2237;  KA-2237;  KA 2237; 

Origin of Product

United States

Ka2237: a Dual Selective Pi3k P110β/δ Inhibitor

Preclinical Research Findings

Preclinical investigations into this compound have demonstrated its robust inhibitory activity and therapeutic potential across various cancer models.

Selective Inhibition of AKT Activation: In in vitro studies, this compound effectively inhibited both p110β- and p110δ-dependent AKT activation. Specifically, it inhibited anti-IgM stimulated AKT phosphorylation (PI3K-p110δ dependent) and basal levels of AKT phosphorylation in the PTEN mutant cell line PC-3 (PI3K-p110β dependent) with IC50 values in the low nanomolar range. In contrast, its IC50 values for inhibiting AKT phosphorylation driven by PI3K-p110α or PI3K-p110γ were significantly higher, exceeding 500 nM, underscoring its selectivity.

Table 1: this compound In Vitro Inhibition Selectivity (IC50 for AKT Phosphorylation Inhibition)

PI3K IsoformIC50 (nM)
p110βLow nM
p110δLow nM
p110α>500 nM
p110γ>500 nM
Source:

Antiproliferative and Antitumor Activity: this compound suppressed the proliferation of diverse hematological and epithelial tumor cells in preclinical models. It exhibited potent in vitro growth inhibition and pharmacodynamic responses across a spectrum of hematological tumor cell lines, including Mantle Cell Lymphoma (MCL) and PTEN-null Germinal Center B-cell-like Diffuse Large B-cell Lymphoma (GCB-DLBCL) researchgate.net.

Overcoming Resistance and Anti-Metastatic Effects: Research findings suggest that this compound has the potential to treat malignancies of the hematopoietic system that are resistant to Bruton's tyrosine kinase (BTK) inhibitors researchgate.net. Furthermore, in in vivo tumor syngeneic models, this compound demonstrated potent oral activity as a single agent, inhibiting primary tumor growth and metastatic spread. Following surgical removal of primary tumors, it also conferred promising inhibition of tumor regrowth researchgate.net.

Clinical Research Findings (Phase I)

This compound progressed into Phase I clinical studies in patients with lymphoma in 2016 uni.luresearchgate.net. A first-in-human, open-label, single-arm, dose-escalation Phase I study (NCT02679196) was conducted to evaluate the safety, tolerability, pharmacokinetic properties, and pharmacodynamic effects of this compound in patients with relapsed/refractory B-cell lymphoma.

Patient Cohort: The study enrolled 21 patients with various B-cell lymphoma subtypes, including diffuse large B-cell lymphoma (n=8), follicular lymphoma (n=5), mantle cell lymphoma (n=3), chronic lymphocytic leukemia/small lymphocytic lymphoma (n=3), marginal zone lymphoma (n=1), and Waldenstrom's macroglobulinemia (n=1). The median age of patients was 69 years, and they had received a median of 3 prior therapies.

Table 2: this compound Phase I Clinical Study (NCT02679196) Response Rates in Relapsed/Refractory B-Cell Lymphoma

Response TypeNumber of PatientsPercentage (ORR)
Complete Response4
Partial Response3
Overall Response Rate 7 37%
Source:

Pharmacokinetic Profile: The pharmacokinetic analysis revealed that this compound has an elimination half-life of approximately 20-30 hours, supporting a once-daily oral dosing regimen. The compound exhibited mechanism-based inhibition (MBI) of CYP3A4/5. Despite this, the accumulation of this compound was modest, approximately 4-fold after the highest dose of 400 mg and around 3-fold after administration of 200 mg, which was considered the maximum tolerated dose (MTD). A mechanistic dynamic model was successfully used to predict drug accumulation during dose escalation, guiding the safe conduct of the clinical study.

Mechanistic Research of Ka2237

Selective Inhibition of PI3K-p110β and PI3K-p110δ Isoforms: In Vitro Research Characterization

Research into KA2237 has extensively characterized its in vitro inhibitory activity and isoform selectivity, highlighting its targeted action within the PI3K family.

In preclinical studies, this compound has demonstrated potent inhibitory activity against PI3K-p110β and PI3K-p110δ, with inhibitory concentration 50 (IC50) values reported in the low nanomolar range idrblab.net. This indicates a high affinity and efficacy in inhibiting these specific isoforms. In contrast, this compound exhibits significantly lower potency against other Class I PI3K isoforms, such as PI3K-p110α and PI3K-p110γ, with IC50 values exceeding 500 nM idrblab.net. Further selectivity profiling revealed that this compound did not inhibit the enzyme activity of other kinases such as CSFR1, FLT3, KIT, or PDGFRa/b, even at concentrations greater than 10 µM (10,000 nM), underscoring its specificity towards PI3K-p110β and PI3K-p110δ nih.gov.

The isoform selectivity data for this compound is summarized below:

PI3K IsoformIC50 Range (nM)Selectivity
PI3K-p110βLow nMSelective
PI3K-p110δLow nMSelective
PI3K-p110α>500 nMNon-selective
PI3K-p110γ>500 nMNon-selective
Other kinases (e.g., CSFR1, FLT3, KIT, PDGFRa/b)>10,000 nMNon-selective

The biochemical mechanism of action for this compound involves its binding to the ATP-binding sites of both PI3Kβ and PI3Kδ idrblab.net. This competitive binding prevents the activation of these enzymes, thereby disrupting the downstream signaling cascades that depend on their activity idrblab.net. The selective inhibition profile of this compound is believed to contribute to reduced toxicity compared to less selective PI3K inhibitors, allowing for more targeted therapeutic effects idrblab.net. In vivo studies in tumor syngeneic models have also demonstrated potent oral activity of KA2273 as a single agent, impacting growth inhibition and tumor marker responses nih.gov.

Downstream Signaling Pathway Modulation by this compound

The inhibition of PI3K-p110β and PI3K-p110δ by this compound leads to significant modulation of critical intracellular signaling pathways, notably the AKT pathway and its associated cascades.

A primary downstream effect of PI3K inhibition is the modulation of the AKT signaling pathway. This compound has been shown to inhibit both PI3K-p110β- and PI3K-p110δ-dependent AKT activation harvard.eduidrblab.netplos.org. Specifically, preclinical research indicates that this compound reduces the phosphorylation of AKT, a key mediator in cell survival, proliferation, and metabolism idrblab.netidrblab.net. For instance, this compound effectively inhibited anti-IgM stimulated AKT phosphorylation, which is PI3K-p110δ dependent. Furthermore, it suppressed basal levels of AKT phosphorylation in PTEN mutant cell lines, such as PC-3, where PI3K-p110β signaling is often implicated idrblab.net. In models of ibrutinib-resistant diffuse large B-cell lymphoma (DLBCL), treatment with this compound significantly reduced AKT activity, highlighting its ability to counteract compensatory signaling pathways that emerge in drug resistance nih.gov.

Beyond direct AKT modulation, this compound's inhibitory action extends to other crucial intracellular signaling cascades, including the mammalian target of rapamycin (B549165) (mTOR) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) pathways. The PI3K/AKT/mTOR pathway is a fundamental intracellular signaling network that regulates various cellular functions, including cell growth, motility, survival, and metabolism, and is frequently hyperactivated in malignant neoplasms proquest.com. Treatment with this compound has been shown to reduce survival-based PI3K/AKT/mTOR signaling in ibrutinib-resistant cells, indicating its comprehensive impact on this oncogenic axis harvard.edunih.gov. Additionally, AKT, a key downstream effector of PI3K, is known to regulate NFκB signaling, partly by phosphorylating IKKα wikipedia.orgmdpi.com. NFκB plays a significant role in regulating B-cell functions, including proliferation and survival, suggesting that this compound's effects on AKT could indirectly influence NFκB-mediated cellular responses genecards.orgtechscience.com.

Research on Molecular Mechanisms of Cellular Response to this compound

Research has demonstrated that this compound elicits a multifaceted cellular response, impacting tumor proliferation, growth, and resistance mechanisms. This compound has been shown to suppress the proliferation of various hematological and epithelial tumors in preclinical models harvard.eduidrblab.netplos.org. Its ability to reduce tumorigenic properties and survival-based PI3K/AKT/mTOR signaling in ibrutinib-resistant cells is particularly notable, with studies indicating that combining this compound with existing chemotherapeutic agents can synergistically inhibit metabolic growth harvard.edunih.gov. Furthermore, this compound exhibits immunotherapeutic activity and has been observed to inhibit primary tumor growth and metastatic spread nih.gov. In PTEN-deficient lymphomas, where the PI3K/AKT pathway is often upregulated, targeting PI3K-p110β with this compound may help overcome tumor growth and escape mechanisms idrblab.netprobes-drugs.orgphytopharmajournal.com. The compound's capacity to reduce the viability of cancer cells that have developed resistance to other therapies, such as ibrutinib (B1684441), underscores its potential in addressing challenging clinical scenarios idrblab.net.

Influence of this compound on Cell Proliferation and Survival Mechanisms

Preclinical studies have demonstrated that this compound effectively inhibits p110β- and p110δ-dependent AKT activation, leading to suppressed proliferation across various hematological and epithelial tumors nih.govwikipedia.orgwikipedia.org. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell cycle progression, metabolism, proliferation, and survival wikipedia.orgtocris.com. Aberrations in this pathway are frequently linked to cancer development citeab.comtocris.com.

Research has shown that this compound significantly impacts the survival and proliferation of cancer cells, particularly in contexts of acquired drug resistance. For instance, in diffuse large B-cell lymphoma (DLBCL) cell lines that developed resistance to ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, a compensatory upregulation of PI3K-β expression was observed to drive resistance wikipedia.orgmims.com. Treatment with this compound, a selective dual PI3K-β/δ inhibitor, reduced both tumorigenic properties and survival-based PI3K/AKT/mTOR signaling in these ibrutinib-resistant cells wikipedia.orgmims.com. Furthermore, combining this compound with existing chemotherapeutic agents synergistically inhibited the metabolic growth of these resistant DLBCL cells wikipedia.orgmims.com. This suggests that this compound can overcome resistance by blocking this compensatory PI3K/AKT axis wikipedia.orgmims.com.

The inhibitory effects of this compound on AKT phosphorylation are observed at low nanomolar concentrations, while its inhibitory concentrations (IC50s) for PI3K-p110α or PI3K-p110γ driven AKT phosphorylation are significantly higher, exceeding 500 nM, underscoring its selectivity wikipedia.org.

Table 1: Influence of this compound on Cell Proliferation and AKT Activation

Research Model / Cell LineKey Finding on Proliferation/SurvivalKey Finding on AKT ActivationReference
Diverse Hematological and Epithelial Tumors (Preclinical)Suppressed proliferation.Inhibited p110β- and p110δ-dependent AKT activation. nih.govwikipedia.orgwikipedia.org
Ibrutinib-Resistant DLBCL Cells (HBL1-IbR, TMD8-IbR, OCI-LY10-IbR)Significantly reduced viability and tumorigenic properties. Synergistically inhibited metabolic growth with chemotherapeutic agents.Blocked activation of the AKT/mTOR axis. Reduced AKT activity. wikipedia.orgmims.com

Apoptotic Pathway Modulation in Research Models by this compound

Apoptosis, or programmed cell death, is a fundamental process for eliminating damaged or abnormal cells, and its dysregulation is a hallmark of cancer citeab.commims.comashpublications.org. The PI3K/AKT pathway is known to regulate cell survival and apoptosis, with its aberrant activation often leading to resistance to apoptosis citeab.comtocris.com.

Research models have demonstrated that this compound can induce apoptosis and modulate apoptotic pathways. In mantle cell lymphoma (MCL) cell lines, this compound induced apoptosis in a time-dependent and dose-dependent manner nih.gov. This pro-apoptotic effect was also observed in aggressive B-cell lymphomas when this compound was combined with venetoclax, a BCL-2 inhibitor, leading to robust synergistic apoptosis induction nih.govwikipedia.org. This compound was explicitly used as a control agent to induce apoptosis in HT cells, a DLBCL cell line wikipedia.org.

The mechanism underlying this compound's pro-apoptotic activity is linked to its inhibition of the PI3K-AKT signaling pathway citeab.com. By blocking the activation of the AKT/mTOR axis, which is a key survival pathway, this compound promotes conditions conducive to apoptosis wikipedia.orgmims.com. The ability of this compound to overcome resistance mechanisms, such as those seen in ibrutinib-resistant DLBCL cells, by targeting this survival pathway, further highlights its role in modulating cell death processes wikipedia.orgmims.com.

Table 2: Apoptotic Pathway Modulation by this compound

Research Model / Cell LineEffect on ApoptosisRelated Mechanism / PathwayReference
Mantle Cell Lymphoma (MCL) CellsInduced apoptosis in a time- and dose-dependent manner.Inhibition of PI3K-AKT signaling. nih.gov
Aggressive B-cell Lymphomas (e.g., RC, Mino)Synergistic apoptosis induction when combined with venetoclax.Suppression of venetoclax-induced pAKT. Inhibition of PI3K-AKT pathway. nih.govwikipedia.org
HT Cells (DLBCL cell line)Used as a control agent to induce apoptosis.Inhibition of PI3K-AKT signaling. wikipedia.org

Preclinical Efficacy Studies of Ka2237 in Research Models

In Vitro Cellular Research Models

Hematological Malignancy Cell Lines (e.g., B-cell Lymphomas, MCL, PTEN-null GCB-DLBCL)

KA2237 has demonstrated significant activity in cell lines derived from various B-cell malignancies. In preclinical evaluations, the compound inhibited the activation of AKT, a key downstream effector in the PI3K signaling pathway, and suppressed the proliferation of a diverse range of hematological tumor cells nih.gov.

In mantle cell lymphoma (MCL), this compound has shown efficacy in both ibrutinib-sensitive and ibrutinib-resistant cell lines. The compound inhibited cell proliferation in a dose- and time-dependent manner. Notably, the IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, varied across different MCL cell lines. For the ibrutinib-sensitive cell lines Mino and Jeko-1, the IC50 values were 4.8 µM and 2.9 µM, respectively. In contrast, the primary ibrutinib-resistant cell lines Z-138 and Maver-1 exhibited greater sensitivity to this compound, with IC50 values of 0.6 µM and 0.1 µM, respectively researchgate.net. Furthermore, this compound was found to induce cell cycle arrest at the G0/G1 phase in the Rec-1 and the acquired ibrutinib-resistant Jeko-R MCL cell lines researchgate.net.

Interactive Table: IC50 Values of this compound in Mantle Cell Lymphoma (MCL) Cell Lines

Cell Line Ibrutinib (B1684441) Sensitivity IC50 (µM)
Mino Sensitive 4.8
Jeko-1 Sensitive 2.9
Z-138 Resistant 0.6
Maver-1 Resistant 0.1

While direct studies of this compound in PTEN-null Germinal Center B-cell-like Diffuse Large B-cell Lymphoma (GCB-DLBCL) cell lines are not extensively detailed in the reviewed literature, the mechanism of action of this compound suggests potential efficacy in this subtype. The loss of the tumor suppressor PTEN is a common event in GCB-DLBCL and leads to the upregulation of the PI3K/AKT signaling pathway researchgate.net. As this compound targets key isoforms within this pathway, it is hypothesized to be a potential therapeutic agent for these types of lymphomas researchgate.net.

Solid Tumor Cell Line Research

Preclinical research has indicated that this compound has the potential for broad therapeutic application, including in the treatment of solid tumors firstwordpharma.com. Studies have reported that this compound suppressed the proliferation of diverse epithelial tumors in vitro nih.gov. However, specific data detailing the efficacy of this compound across a panel of different solid tumor cell lines, including IC50 values and mechanisms of action, are not extensively available in the current body of literature.

Studies on Drug-Resistant Cell Line Models (e.g., Ibrutinib Resistance, Venetoclax Resistance)

A significant focus of the preclinical evaluation of this compound has been its activity in the context of resistance to existing targeted therapies. As detailed in section 4.1.1, this compound has demonstrated potent activity against both primary and acquired ibrutinib-resistant MCL cell lines researchgate.net. The lower IC50 values in ibrutinib-resistant lines compared to sensitive lines suggest that this compound may overcome mechanisms of resistance to Bruton's tyrosine kinase (BTK) inhibitors researchgate.net.

In contrast, there is a lack of available preclinical data on the efficacy of this compound in venetoclax-resistant cell line models. Venetoclax resistance in lymphoma is often associated with the upregulation of other anti-apoptotic proteins such as MCL-1 and BCL-XL nih.govumw.edu.pl. While combination strategies involving PI3K inhibitors and venetoclax have been explored to overcome resistance, specific studies evaluating this compound in this context have not been identified nih.gov.

In Vivo Research Models

Syngeneic Tumor Models in Preclinical Studies

Syngeneic tumor models, which involve the transplantation of tumor cells into immunocompetent mice of the same genetic background, are crucial for evaluating the interplay between a therapeutic agent and the immune system. Despite the known immunomodulatory effects of PI3K inhibitors, there is currently no specific preclinical data available from studies that have utilized this compound in syngeneic tumor models.

Patient-Derived Xenograft (PDX) Models in Research

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are considered to be more representative of human tumor biology than traditional cell line-derived xenografts.

The efficacy of this compound has been evaluated in a PDX model of ibrutinib-resistant MCL. In this in vivo model, treatment with this compound resulted in a significant reduction in tumor burden compared to the vehicle control. Moreover, this compound demonstrated a greater inhibition of tumor growth than ibrutinib in this resistant setting researchgate.net. These findings suggest that this compound may be a promising therapeutic option for MCL patients who have developed resistance to ibrutinib researchgate.net. This compound also demonstrated the ability to decrease the viability of both ibrutinib-sensitive and ibrutinib-resistant MCL PDX tumor cells researchgate.net.

Assessment of Tumor Growth Inhibition and Metastatic Spread in Preclinical Research Settings

The preclinical antitumor activity of this compound has been evaluated in various research models, primarily focusing on hematological malignancies. These studies have demonstrated its potential to inhibit tumor cell proliferation and reduce tumor burden.

In vitro studies have shown that this compound effectively inhibits the proliferation of both ibrutinib-sensitive and ibrutinib-resistant mantle cell lymphoma (MCL) cell lines in a dose- and time-dependent manner. researchgate.net The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several MCL cell lines, as detailed in the table below.

MCL Cell LineIbrutinib SensitivityIC50 of this compound (μM)
Z-138Resistant0.6
Maver-1Resistant0.1
MinoSensitive4.8
Jeko-1Sensitive2.9
Table 1: In vitro potency of this compound in mantle cell lymphoma cell lines with varying ibrutinib sensitivity researchgate.net.

Furthermore, this compound has been shown to decrease the viability of patient-derived xenograft (PDX) tumor cells from patients with both ibrutinib-sensitive and ibrutinib-resistant MCL. researchgate.net In addition to its effects on cell proliferation, this compound was also found to arrest the cell cycle in the G0/G1 phase in Rec-1 and Jeko-R MCL cell lines. researchgate.net

The in vivo efficacy of this compound was assessed in an ibrutinib-resistant MCL PDX model. In this model, treatment with this compound resulted in a significant reduction in tumor burden compared to the vehicle control. researchgate.net Notably, this compound demonstrated a greater inhibition of tumor growth than ibrutinib in this resistant model. researchgate.net

While the antiproliferative effects of this compound are documented, comprehensive preclinical studies detailing the assessment of its impact on metastatic spread, including processes such as cell migration and invasion, are not extensively available in the public domain. The PI3K/AKT signaling pathway, which this compound inhibits, is known to play a role in cell migration and metastasis. nih.govmdpi.com For instance, the dual inhibition of PI3K-δ and PI3K-γ has been shown to reduce the migration of tumor support cells. frontiersin.org However, specific preclinical data on the effects of the dual PI3K-β/δ inhibitor this compound on metastatic processes have not been detailed in the available literature.

Pharmacodynamic Biomarker Research in Preclinical Models of this compound

Pharmacodynamic (PD) biomarker research is crucial for understanding the molecular mechanisms of a drug and for guiding its clinical development. For this compound, preclinical PD studies have primarily focused on the modulation of its direct targets and downstream signaling pathways.

Modulation of Target-Specific Biomarkers by this compound

This compound is a dual inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). europeanpharmaceuticalreview.com The primary pharmacodynamic effect of this compound is the inhibition of the PI3K/AKT signaling pathway. Preclinical studies have confirmed that this compound inhibits the p110β- and p110δ-dependent activation of AKT. nih.gov AKT is a serine/threonine kinase that acts as a central node in the PI3K signaling pathway, and its phosphorylation is a key indicator of pathway activation. frontiersin.org

The inhibition of AKT phosphorylation serves as a direct biomarker of this compound's target engagement and biological activity. In preclinical models, the modulation of phosphorylated AKT (p-AKT) has been a key readout to confirm the mechanism of action of this compound. nih.gov While the inhibition of p-AKT is a well-established pharmacodynamic marker for this compound, detailed preclinical data on the modulation of other downstream effectors of the PI3K/AKT/mTOR pathway, such as phosphorylated S6 ribosomal protein (p-S6) or phosphorylated eukaryotic translation initiation factor 4E-binding protein 1 (p-4E-BP1), have not been specifically reported for this compound in the available literature.

Correlation with Preclinical Efficacy Endpoints

Establishing a correlation between the modulation of pharmacodynamic biomarkers and preclinical efficacy endpoints is a critical step in drug development, as it can help in identifying a therapeutic window and predicting clinical response. For PI3K inhibitors, the degree and duration of target inhibition, often measured by the reduction in p-AKT, are thought to be linked to their antitumor activity. researchgate.netoncotarget.com

In the context of this compound, while preclinical studies have demonstrated both tumor growth inhibition and modulation of p-AKT, researchgate.netnih.gov a direct and detailed correlation between the extent of p-AKT inhibition and the degree of tumor growth inhibition in preclinical models has not been explicitly reported in the available scientific literature. Such studies are essential to understand the precise relationship between target engagement and therapeutic efficacy. For the broader class of PI3K/AKT pathway inhibitors, preclinical research has sometimes identified correlations between the modulation of pathway biomarkers and the induction of apoptosis or inhibition of tumor growth. researchgate.net However, specific data quantitatively linking pharmacodynamic markers of this compound with its preclinical efficacy endpoints remain to be published.

Advanced Research and Translational Perspectives of Ka2237

Computational and Structural Biology Research of KA2237

Structure-Activity Relationship (SAR) Studies for Research Optimization

The selectivity of this compound for the PI3K-p110β and PI3K-p110δ isoforms is a critical aspect of its structure-activity relationship, contributing to its therapeutic potential and reduced toxicity compared to less selective PI3K inhibitors. idrblab.netnih.gov In in vitro assay systems, this compound potently inhibited anti-IgM stimulated AKT phosphorylation (PI3K-p110δ dependent) and basal levels of AKT phosphorylation in the PTEN mutant cell line PC-3 (PI3K-p110β dependent), with half-maximal inhibitory concentration (IC50) values in the low nanomolar range. nih.gov In contrast, the IC50 values for the inhibition of AKT phosphorylation driven by PI3K-p110α or PI3K-p110γ were notably higher, exceeding 500 nM, underscoring the compound's significant isoform selectivity. nih.gov

The following table illustrates the selective inhibitory activity of this compound against different PI3K isoforms:

PI3K IsoformIC50 for AKT Phosphorylation Inhibition (nM)
PI3K-p110βLow nM range nih.gov
PI3K-p110δLow nM range nih.gov
PI3K-p110α>500 nM nih.gov
PI3K-p110γ>500 nM nih.gov

While the selective inhibition profile of this compound is well-established, detailed comprehensive structure-activity relationship studies specifically outlining modifications for further optimization of this compound's scaffold beyond its observed selectivity are not extensively detailed in the provided research findings.

Novel Research Applications and Therapeutic Hypotheses for this compound

Exploration of this compound Beyond Primary Indicated Research Areas

This compound's primary research focus lies in the treatment of various hematological malignancies, particularly B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL). idrblab.netnih.govgoogle.com However, its mechanism of action as a PI3Kβ/δ inhibitor suggests broader applicability. The compound holds clinical potential in the treatment of both solid and hematological malignancies, not only through direct inhibition of tumor growth and metastatic spread but also via immunotherapeutic mechanisms. uni.lu

Investigation of Resistance Mechanisms and Strategies to Overcome Them in Research Models

Research into resistance mechanisms, particularly in diffuse large B-cell lymphoma (DLBCL), has highlighted the role of the PI3K/AKT signaling pathway. In ibrutinib-resistant DLBCL cells, a significant finding was the upregulation of PI3K-β expression, which was identified as a driver of resistance. bldpharm.com These resistant cells exhibited reduced levels of Bruton's tyrosine kinase (BTK) and enhanced PI3K/AKT signaling as key hallmarks. bldpharm.com

A crucial strategy to overcome this resistance involves targeting the compensatory upregulated PI3K/AKT axis. Treatment with this compound, as a selective dual PI3K-β/δ inhibitor, successfully reversed ibrutinib (B1684441) resistance. bldpharm.com Studies showed that this compound significantly reduced AKT activity and tumor volume in xenograft models of ibrutinib-resistant DLBCL cells. bldpharm.com This indicates that PI3K-β and PI3K-δ are critical nodes in the PI3K/AKT/mTOR signaling pathway that contribute to cell survival in ibrutinib-resistant DLBCL. Therefore, the dual inhibition provided by this compound, either as a monotherapy or in combination with conventional chemotherapeutic agents, represents a promising strategy to circumvent acquired resistance in such malignancies. bldpharm.com

Future Directions and Outstanding Research Questions for Ka2237

Unexplored Mechanistic Pathways and Novel Targets for Research with KA2237

Current understanding posits that this compound primarily functions by inhibiting PI3Kβ and PI3Kδ, thereby suppressing the activation of the AKT signaling pathway, which is crucial for cell proliferation and survival. wikipedia.orgabcam.comuni.lu However, the intricate nature of cellular regulatory networks suggests that this compound's influence may extend beyond this established axis. Future research endeavors should aim to:

Elucidate Broader Downstream Signaling Cascades: Beyond AKT, PI3K signaling modulates numerous other pathways critical for cellular growth, metabolism, and immune responses. Research could investigate this compound's impact on additional downstream effectors of PI3K, such as mTOR, S6K, and 4E-BP1, and assess their functional consequences in diverse cellular contexts. wikipedia.orgprobes-drugs.org

Investigate Immunomodulatory Effects: Given that PI3Kδ is predominantly expressed in lymphocytes and plays a pivotal role in immune cell function, this compound's dual inhibition, particularly of PI3Kδ, may possess significant immunomodulatory properties. wikidata.orgharvard.eduharvard.edu Future studies could meticulously examine how this compound influences immune cell activation, differentiation, and its interplay within the tumor microenvironment, potentially identifying novel immunotherapeutic applications or synergistic combination strategies. harvard.eduguidetopharmacology.org

Explore Efficacy in PTEN-Deficient Solid Tumors: The PI3Kβ isoform is frequently implicated in cancers characterized by PTEN deficiency, which leads to dysregulated AKT activation. wikipedia.orgprobes-drugs.orgharvard.edu Although preclinical data indicate this compound's efficacy in various hematological and epithelial tumors, its specific utility and optimal application across different PTEN-deficient solid tumor subtypes require dedicated investigation. abcam.comuni.luharvard.edu This research could involve identifying specific genetic or molecular signatures in solid tumors that predict sensitivity to this compound.

Mechanism of Resistance Overcoming: this compound has demonstrated the capacity to overcome resistance mechanisms associated with Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib (B1684441). wikipedia.org Further research is imperative to fully characterize the precise molecular mechanisms underlying this effect. This could involve investigating compensatory pathways activated upon BTK inhibition and how this compound precisely intervenes to restore sensitivity, potentially unveiling new targets for combination therapies. mdpi.com

Development of Advanced Preclinical Models for Enhanced Predictive Power in this compound Research

Preclinical studies have been fundamental in establishing this compound's efficacy in in vitro and xenograft models. wikipedia.orgabcam.comuni.lu To enhance translational success and predictive power for future clinical applications, the development and integration of more sophisticated preclinical models are paramount:

Patient-Derived Xenograft (PDX) Models: The implementation of PDX models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors, would provide a more clinically relevant platform for evaluating this compound's efficacy and identifying patient stratification biomarkers. plos.org

Organoid and 3D Culture Systems: Advanced in vitro models, including patient-derived organoids and complex 3D culture systems, offer a more physiological representation of tumor architecture and cell-cell interactions compared to conventional 2D cultures. These models can be invaluable for high-throughput screening of this compound's activity and for studying its effects on tumor invasion and metastasis. plos.org

Immuno-competent Syngeneic Models: Considering the potential immunomodulatory effects of PI3K inhibition, utilizing immuno-competent syngeneic mouse models is crucial to assess this compound's impact on the host immune system and its potential to synergize with immunotherapies. harvard.edu

Microfluidic and Organ-on-a-Chip Systems: These cutting-edge platforms enable the simulation of human physiological conditions, including blood flow and tissue-specific microenvironments. This offers a more accurate assessment of this compound's distribution, metabolism, and efficacy in a controlled in vitro setting. probes-drugs.orgnih.gov

Strategies for Mitigating Potential Off-Target Research Implications of this compound

Despite this compound's design as a selective dual inhibitor of PI3Kβ and PI3Kδ with reported high specificity, understanding and mitigating any potential off-target research implications remains a critical area for future investigation. wikipedia.orgprobes-drugs.orgharvard.edu This research aims to fully characterize the compound's interactions beyond its primary targets to refine experimental design and accurately interpret research findings. Key strategies include:

Comprehensive Kinome Profiling: Conducting extensive kinome-wide profiling studies using advanced biochemical and cellular assays can precisely map this compound's selectivity across the entire human kinome. This would identify any low-potency, yet potentially relevant, off-target kinase interactions that could influence experimental outcomes or provide insights into unexpected biological effects. guidetopharmacology.orgresearchgate.net

Proteomics-Based Target Deconvolution: Employing unbiased proteomics approaches, such as quantitative chemical proteomics or thermal proteome profiling (TPP), can identify direct protein binders of this compound across the cellular proteome, extending beyond known kinase targets. This can reveal novel off-targets or unexpected protein interactions that might contribute to observed research effects or provide new avenues for investigation. researchgate.net

CRISPR-Based Validation of Target Specificity: Utilizing CRISPR/Cas9 gene editing technology to selectively knock out or knock down PI3Kβ and PI3Kδ in relevant cell lines can help confirm that observed biological effects are indeed mediated by the intended targets and not by off-target activities. This approach can also aid in identifying compensatory mechanisms that might arise upon specific target inhibition. researchgate.net

Phenotypic Screening with Genetic Modulators: Performing phenotypic screens in cell lines with known genetic alterations or specific gene knockouts/knockdowns can help deconvolute complex phenotypic responses and attribute them to specific on-target or off-target mechanisms. This can guide the design of more targeted research experiments.

Innovative Research Methodologies for this compound Compound Profiling

Advancing the understanding of this compound's molecular behavior and biological activity necessitates the adoption of innovative research methodologies for comprehensive compound profiling. These methodologies can provide deeper insights into its pharmacodynamics and potential applications.

High-Throughput Phenotypic Screening: Moving beyond target-centric assays, high-throughput phenotypic screening in diverse cellular models (e.g., primary cells, co-culture systems, or disease-relevant cellular models) can reveal novel biological activities or contexts where this compound exhibits unexpected efficacy, potentially identifying new research indications. guidetopharmacology.org

Advanced Imaging Techniques: Employing live-cell imaging, super-resolution microscopy, and quantitative image-based cytometry can provide detailed spatial and temporal information on this compound's cellular uptake, subcellular localization, target engagement, and downstream signaling events in real-time. guidetopharmacology.org

Metabolomics and Lipidomics Profiling: Given PI3K's role in cellular metabolism, comprehensive metabolomics and lipidomics profiling of this compound-treated cells or animal models can reveal alterations in metabolic pathways, providing a holistic view of the compound's impact on cellular physiology. researchgate.netrnainter.orgharvard.edu

Single-Cell Omics Approaches: Applying single-cell RNA sequencing, single-cell proteomics, or single-cell metabolomics can uncover heterogeneous responses to this compound treatment within a cell population, identifying resistant cell clones or rare cell types that respond uniquely to the compound. researchgate.netrnainter.orgharvard.edu This is particularly relevant for understanding tumor heterogeneity and minimal residual disease.

Integration of Multi-Omics Data in Research on this compound

The inherent complexity of biological systems and the multifaceted effects of kinase inhibitors like this compound necessitate an integrated approach to data analysis. Multi-omics data integration, which combines datasets from different levels of biological information (e.g., genomics, transcriptomics, proteomics, metabolomics, and epigenomics), offers a powerful strategy to gain a comprehensive understanding of this compound's impact. researchgate.netrnainter.orgharvard.eduiiarjournals.org

Unraveling Molecular Mechanisms and Biomarkers: Integrating genomic data (e.g., mutations, copy number variations), transcriptomic data (gene expression), proteomic data (protein abundance and phosphorylation), and metabolomic data from this compound-treated samples can reveal the complete molecular landscape of its effects. This can lead to the discovery of novel molecular mechanisms of action, resistance, or sensitivity, as well as the identification of predictive and prognostic biomarkers. researchgate.netrnainter.orgharvard.eduiiarjournals.orgchemmethod.com

Identification of Regulatory Networks: By integrating multi-omics data, researchers can construct and analyze complex regulatory networks (e.g., protein-protein interaction networks, gene regulatory networks, metabolic pathways) that are perturbed by this compound. This can highlight key nodes or pathways that are critical for its efficacy or for the development of resistance. rnainter.orgiiarjournals.orgchemmethod.com

Patient Stratification and Personalized Research Strategies: Leveraging multi-omics data from patient samples in preclinical models can help identify specific molecular subtypes of lymphomas or solid tumors that are most likely to respond to this compound. This can guide future research towards more personalized strategies and optimize experimental design for specific patient populations. iiarjournals.orgchemmethod.com

Computational Modeling and Systems Biology: Integrating diverse omics datasets can feed into computational systems biology models, allowing for in silico simulations of this compound's effects on complex biological networks. These models can predict drug responses, identify synergistic combinations, and guide experimental validation, accelerating research and development. researchgate.netiiarjournals.org

Q & A

Q. What is the molecular mechanism of action of KA2237, and how does it differ from other PI3K inhibitors?

this compound is a dual selective inhibitor of PI3K-β and PI3K-δ isoforms, which play critical roles in tumor survival and immune regulation. Unlike pan-PI3K inhibitors, this compound specifically targets these isoforms, reducing off-target toxicity while maintaining efficacy. Preclinical studies demonstrate its inhibition of PI3K-dependent AKT/mTOR signaling, suppressing proliferation in hematological malignancies like DLBCL .

Q. What pharmacokinetic (PK) properties make this compound suitable for once-daily dosing in clinical trials?

this compound exhibits an elimination half-life of 20–30 hours and linear PK up to 200 mg. Accumulation ratios (AUCτ Day 14/Day 1) range from 1.7-fold (50 mg) to 3.9-fold (400 mg), driven by CYP3A4 mechanism-based inhibition (MBI) and intrinsic half-life. This profile supports once-daily oral administration .

Q. How were preclinical models used to validate this compound’s efficacy in B-cell lymphoma?

In vitro and xenograft models showed this compound’s potent inhibition of PI3K-β/δ in ibrutinib-resistant DLBCL cells. Synergy with chemotherapy (e.g., doxorubicin) was observed, reducing tumor growth in murine models by suppressing pAKT and mTOR activity .

Advanced Research Questions

Q. How can researchers address discrepancies between predicted and observed drug accumulation in this compound studies?

A mechanistic MBI model predicted 1.7-fold accumulation for 50 mg this compound, but clinical data revealed 2.8-fold. This discrepancy highlights contributions from non-CYP3A pathways (e.g., aldehyde oxidase). Researchers should incorporate hepatic clearance fraction adjustments and validate models with clinical PK data to refine predictions .

Q. What methodological considerations are critical for designing dose-escalation studies involving CYP3A auto-inhibition?

Key steps include:

  • MBI Modeling : Simulate CYP3A inhibition’s impact on drug clearance.
  • PK Sampling : Collect full plasma profiles (Day 1 and 14) and trough levels (Days 2–7) to track accumulation.
  • Safety Monitoring : Contraindicate narrow-therapeutic-index CYP3A substrates (e.g., midazolam) to avoid toxicity .

Q. How does this compound overcome ibrutinib resistance in DLBCL, and what experimental approaches confirm this?

this compound inhibits compensatory PI3K-β/δ signaling in ibrutinib-resistant cells. Experimental validation includes:

  • Western Blot : Reduced pAKT/mTOR activity post-treatment.
  • Colony Formation Assays : Significant growth inhibition in IR-DLBCL cells.
  • Xenograft Models : Tumor regression with this compound + chemotherapy .

Q. What statistical and analytical methods are recommended for interpreting this compound’s PK/PD data?

  • Non-Compartmental Analysis (NCA) : Calculate AUCτ, Cmax, and half-life (Phoenix WinNonlin).
  • Mechanistic Dynamic Models : Predict CYP3A-mediated accumulation.
  • Dose Proportionality Testing : Assess linearity using ANOVA for dose-AUC relationships .

Data Contradictions and Resolution

Q. Why does this compound’s accumulation exceed predictions based on half-life alone?

Half-life-based models assume no enzyme inhibition, but this compound’s MBI of CYP3A reduces its own clearance. At 400 mg, MBI contributes ~50% of the observed 3.9-fold accumulation. Researchers must integrate enzyme kinetics and alternative metabolic pathways (e.g., cytosol enzymes) into PK models .

Q. How do response rates in this compound’s phase I trial inform future study designs?

In a phase I trial (N=21), this compound achieved a 37% overall response rate (4 CR, 3 PR) in relapsed/refractory B-cell lymphoma. However, 33% discontinued due to adverse events (e.g., pneumonitis). Future trials should optimize dosing (200 mg MTD) and explore combinatorial regimens to enhance tolerability .

Methodological Resources

  • PK Analysis : Use Phoenix WinNonlin for NCA .
  • MBI Modeling : Incorporate hepatic clearance fractions and validate with clinical data .
  • Synergy Testing : Apply Chou-Talalay methods for drug combination studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.